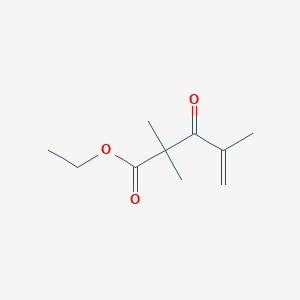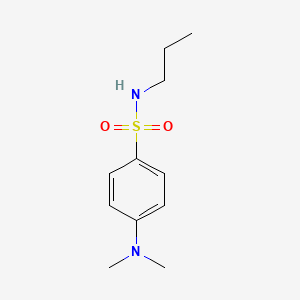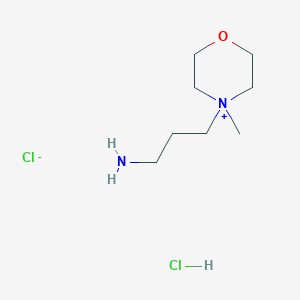![molecular formula C25H31N3O B15166877 N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea CAS No. 648420-56-8](/img/structure/B15166877.png)
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea is a complex organic compound with a unique structure that combines a dimethylamino group, a pentyl chain, a phenyl ring, and a naphthalenylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dimethylamino)pentylbenzyl chloride with naphthalen-1-ylisocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylurea derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea exerts its effects involves its interaction with specific molecular targets. The dimethylamino group and the naphthalen-1-ylurea moiety are key functional groups that enable the compound to bind to enzymes, receptors, or other biomolecules. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea can be compared with other similar compounds, such as:
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-phenylurea: This compound has a phenyl group instead of a naphthalenyl group, which may result in different biological activities and chemical properties.
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-benzylurea: The presence of a benzyl group can influence the compound’s reactivity and interactions with molecular targets.
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-pyridylurea: The pyridyl group introduces additional nitrogen atoms, which can affect the compound’s binding affinity and specificity.
The uniqueness of N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
648420-56-8 |
|---|---|
Formule moléculaire |
C25H31N3O |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
1-[[4-[5-(dimethylamino)pentyl]phenyl]methyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C25H31N3O/c1-28(2)18-7-3-4-9-20-14-16-21(17-15-20)19-26-25(29)27-24-13-8-11-22-10-5-6-12-23(22)24/h5-6,8,10-17H,3-4,7,9,18-19H2,1-2H3,(H2,26,27,29) |
Clé InChI |
ZJBBKQVPNPCUAX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCCC1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]-](/img/structure/B15166796.png)
![(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15166803.png)
![N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine](/img/structure/B15166806.png)
![1-Nonanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-](/img/structure/B15166821.png)







![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)


